5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a tetramethylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Tetramethylpiperidinyl Group: This group can be introduced via a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolone ring.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methoxyphenyl group can lead to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and receptor binding. Its structural features make it a potential candidate for drug development.
Medicine
In medicine, this compound can be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features can impart desirable characteristics such as stability and reactivity.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-2-one
Uniqueness
The uniqueness of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups and structural features. This combination imparts unique reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-22(2)10-15(11-23(3,4)26-22)27-12-18(28)19(20(27)24)21-25-17(13-30-21)14-6-8-16(29-5)9-7-14/h6-9,13,15,24,26,28H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIQVBBDUKEZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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